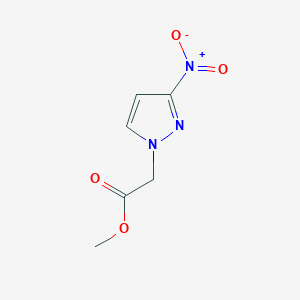

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound characterized by a pyrazole ring substituted with a nitro group and an ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-nitro-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

Reduction: Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-(3-nitro-1H-pyrazol-1-yl)acetic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate has been investigated for its potential anticancer properties. Recent studies indicate that compounds with similar pyrazole structures exhibit notable cytotoxicity against various cancer cell lines. For instance, silver complexes derived from pyrazole-based ligands have shown superior antitumor activity compared to traditional drugs like cisplatin, particularly against small-cell lung carcinoma cells .

Mechanism of Action

The mechanism underlying the anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, certain derivatives have been shown to inhibit tubulin polymerization, mimicking the action of colchicine, a known anticancer agent . The ability to selectively target cancer cells while minimizing effects on normal cells is a critical area of ongoing research.

Pharmacological Applications

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives can inhibit nuclear factor κB (NF-κB) transcriptional activity, which plays a crucial role in inflammatory responses. A library of pyrazolo[1,5-a]quinazolines was synthesized and screened for anti-inflammatory activity, leading to the identification of several compounds with promising efficacy. This suggests that this compound and its analogs could serve as potential leads for developing new anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies indicate that certain hydrazones derived from pyrazoles exhibit significant antimicrobial activity against various pathogens. This opens avenues for developing new antimicrobial agents based on the this compound scaffold.

Agricultural Chemistry

Pesticidal Applications

The structural characteristics of this compound suggest potential use in agricultural applications as a pesticide or herbicide. Research into similar compounds indicates their effectiveness in disrupting pest life cycles or inhibiting plant pathogens. The exploration of such applications is crucial for sustainable agricultural practices.

Synthesis and Derivatives

This compound can be synthesized through various organic chemistry techniques, including nucleophilic substitutions and condensation reactions. The resulting derivatives often exhibit enhanced biological activities compared to the parent compound.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate | Contains a methyl group instead of an ethyl group | Higher lipophilicity |

| Ethyl 2-(4-chloro-5-methylpyrazole)acetate | Chlorine substitution at position 4 | Different biological activity due to chlorine's electronegativity |

| Ethyl 2-(5-nitro-pyrazole)acetate | Lacks the methyl substitution at position 3 | Different reactivity patterns |

This table illustrates how variations in structure can lead to different biological activities and applications.

Mecanismo De Acción

The mechanism of action of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

Comparación Con Compuestos Similares

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives, such as:

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

Methyl 2-(3-chloro-1H-pyrazol-1-yl)acetate:

Methyl 2-(3-methyl-1H-pyrazol-1-yl)acetate: Substituted with a methyl group, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Actividad Biológica

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a nitro substituent, which is known to influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including reduction, substitution, and hydrolysis, making it a versatile building block in organic synthesis.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that derivatives synthesized from this compound exhibit potent activity against various pathogens, including:

- Mycobacterium tuberculosis : Active against specific strains, showcasing potential for antitubercular applications.

- Bacterial Strains : Effective against E. coli, Bacillus subtilis, and others, highlighting its broad-spectrum antibacterial properties .

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Potent activity | |

| E. coli | Effective | |

| Bacillus subtilis | Effective |

Anticancer Properties

Research has shown that compounds related to this compound possess anticancer activities. For instance, studies on pyrazole derivatives indicate their ability to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds have been observed to induce apoptosis and enhance caspase activity in cancer cells .

Case Study: Anticancer Activity

In one study, specific derivatives were tested for their ability to inhibit microtubule assembly at concentrations as low as 20 µM, leading to significant apoptosis in breast cancer cells at higher concentrations .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The nitro group can be bioreduced to form reactive intermediates that modulate enzyme activity.

- Cellular Interaction : The compound may influence multiple biochemical pathways related to inflammation and cancer through non-covalent interactions such as hydrogen bonding and electrostatic interactions .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate | Amino group instead of nitro | Different reactivity |

| Methyl 2-(3-chloro-1H-pyrazol-1-yl)acetate | Chlorine substituent | Varies in antimicrobial effects |

| Methyl 2-(3-methyl-1H-pyrazol-1-yl)acetate | Methyl group impacts sterics | Altered biological activity |

Propiedades

IUPAC Name |

methyl 2-(3-nitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-13-6(10)4-8-3-2-5(7-8)9(11)12/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASFSLMTFIFXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.